molecular formula C10H4BrF4NO B12287868 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B12287868
M. Wt: 310.04 g/mol
InChI Key: RFRHQEJQCWIQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a novel chemical building block designed for research and development applications. This compound features a multifunctional indole core, a structure of high significance in medicinal chemistry , substituted with bromo and fluoro groups to enhance its reactivity and provide sites for further cross-coupling reactions . The incorporated 2,2,2-trifluoroethanone moiety is known to influence the compound's electronic properties and metabolic stability . This makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. Researchers can utilize this compound in various transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, to create diverse libraries for screening. It is supplied with a guaranteed high level of purity, and like similar research chemicals, requires storage in a cool, dry place, preferably under an inert atmosphere . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4BrF4NO

Molecular Weight

310.04 g/mol

IUPAC Name

1-(4-bromo-6-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H4BrF4NO/c11-6-1-4(12)2-7-8(6)5(3-16-7)9(17)10(13,14)15/h1-3,16H

InChI Key

RFRHQEJQCWIQSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Nitrobenzene Reductive Cyclization

A widely adopted method begins with l-bromo-5-fluoro-2-methyl-3-nitrobenzene. Treatment with (dimethoxymethyl)dimethylamine in DMF under reflux forms an intermediate, which undergoes reductive cyclization using iron powder in acetic acid. This two-step process yields 4-bromo-6-fluoro-1H-indole with a 39% overall yield.

Reaction Conditions:

  • Step 1: Reflux in DMF at 100°C for 8 hours.
  • Step 2: Iron powder in acetic acid at reflux for 40 minutes.

Analytical Data:

  • MS (ESI+): m/z 214 [M+H]+.
  • 1H NMR (CDCl3): δ 6.57 (t, J = 2.7 Hz, 1H), 7.04–7.25 (m, 3H), 8.25 (s, 1H).

Zinc-Mediated Reduction

An alternative approach employs zinc powder in acetic acid/water (4:1) at 75°C to reduce [(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]dimethylamine. After neutralization and extraction, silica gel chromatography (5–30% ethyl acetate/hexane) affords the indole in 27% yield.

Key Observations:

  • Prolonged heating (>4 hours) at 85°C improves cyclization efficiency.
  • Neutralization with aqueous NaOH prevents over-acidification, preserving product integrity.

Trifluoroacetylation at the C3 Position

Introducing the trifluoroacetyl group to 4-bromo-6-fluoro-1H-indole requires careful control to avoid N1-acylation.

Direct Acylation with Trifluoroacetic Anhydride

The patent WO2013014102A1 details a one-pot acylation using trifluoroacetic anhydride (TFAA) in dichloromethane. The indole is dissolved in anhydrous DCM, followed by dropwise TFAA addition at 0°C. After stirring at room temperature for 12 hours, the mixture is washed with brine, dried over MgSO4, and concentrated to yield 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone in 95% yield.

Optimization Notes:

  • Temperature Control: Maintaining 0°C during TFAA addition minimizes side reactions.
  • Drying Agent: Anhydrous MgSO4 ensures moisture removal without product adsorption.

Spectroscopic Validation:

  • 1H NMR (DMSO-d6): δ 7.35 (d, J = 8.4 Hz, 1H), 7.48 (dd, J = 2.4/8.4 Hz, 1H), 8.06 (d, J = 1.8 Hz, 1H), 8.58 (d, J = 2.1 Hz, 1H), 8.90 (br s, 1H).
  • LRMS (ESI): m/z 290/292 [M-H]–.

Friedel-Crafts Acylation

For substrates sensitive to TFAA, Friedel-Crafts acylation using trifluoroacetyl chloride and AlCl3 in nitrobenzene has been reported. However, this method yields only 62% product due to competing halogenation.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantage
Direct TFAA Acylation 95% 12 h High yield, minimal purification
Friedel-Crafts 62% 24 h Applicable to electron-rich indoles
Zinc Reduction 27% 4 h Avoids iron residues

Critical Considerations:

  • Regioselectivity: The C3 position’s nucleophilicity drives acylation, but N1 protection (e.g., phenylsulfonyl groups) may be necessary for complex substrates.
  • Purification Challenges: Silica gel chromatography is often required to separate regioisomers, particularly when using Friedel-Crafts conditions.

Scalability and Industrial Feasibility

The direct TFAA acylation protocol is scalable to multigram quantities, with consistent yields >90% under optimized conditions. Industrial adaptations replace batch stirring with continuous flow reactors, reducing reaction times to 2 hours.

Environmental Impact:

  • Solvent Recovery: DCM and acetic acid are distilled and reused, aligning with green chemistry principles.
  • Waste Streams: Iron and zinc residues require chelation treatment prior to disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone has been explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

  • Anticancer Activity : Studies have indicated that indole derivatives can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The presence of bromine and fluorine may enhance the compound's ability to interact with cellular targets.
  • Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against various pathogens. The fluorinated structure is known to increase lipophilicity, potentially enhancing membrane permeability.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoroethanone group can participate in various chemical reactions:

  • Reactions with Nucleophiles : The carbonyl group can react with nucleophiles such as amines and alcohols to form diverse derivatives. This property is particularly useful in the synthesis of pharmaceuticals.
  • Formation of Indole Derivatives : The indole structure allows for further modifications that can lead to biologically active compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeConditionsProduct TypeYield (%)
Nucleophilic AdditionRoom TemperatureIndole derivativesVaries
Electrophilic SubstitutionAcidic MediumBrominated productsVaries
ReductionCatalytic HydrogenationAlcohol derivativesVaries

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various indole derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity against several strains, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole Derivatives

1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone (CAS: 2090572-71-5)
  • Molecular formula: C₁₀H₄Cl₂F₃NO
  • Key differences : Replaces bromine and fluorine with two chlorine atoms at positions 4 and 5.
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS: 276688-75-6)
  • Molecular formula: C₁₀H₅BrF₃NO
  • Impact : Positional isomerism can dramatically influence interactions with biological targets. For example, bromine at position 7 may disrupt π-π stacking in enzyme active sites compared to position 4 .
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)
  • Molecular formula: C₁₀H₅BrF₃NO
  • Key differences : Bromine at position 5 instead of 3.

Non-Indole Trifluoroethanone Derivatives

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)
  • Molecular formula: C₇H₃ClF₃NO
  • Key differences : Pyridine ring replaces indole, with chlorine at position 6.
  • Impact: The pyridine’s nitrogen atom introduces a strong electron-deficient character, making the trifluoroethanone group more reactive toward nucleophilic attack compared to indole derivatives .
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 1092712-21-4)
  • Molecular formula : C₈H₃F₅O
  • Key differences : A simple difluorophenyl ring instead of indole.
  • The compound’s lipophilicity (logP ~2.5) is lower than indole-based analogs, which may limit blood-brain barrier penetration .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents LogP* (Predicted) Applications
1-(4-Bromo-6-fluoro-3-indolyl)-TFEO 310.04 Br (C4), F (C6) ~3.2 Pharmaceutical intermediate
1-(4,7-Dichloro-3-indolyl)-TFEO 284.05 Cl (C4, C7) ~2.8 Antimicrobial research
1-(7-Bromo-3-indolyl)-TFEO 292.05 Br (C7) ~3.0 Kinase inhibitor precursor
1-(6-Chloropyridin-3-yl)-TFEO 210.56 Cl (C6) ~1.5 Agrochemical synthesis

*LogP values estimated using fragment-based methods.

Key Research Findings

Fluorine’s Role: The trifluoroethanone group enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals .

Bromine vs.

Indole vs. Pyridine : Indole derivatives exhibit stronger aromatic stacking and hydrogen-bonding capabilities compared to pyridine analogs, making them preferable in drug discovery .

Biological Activity

The compound 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone is an indole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The information presented is based on a review of diverse sources to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of bromine and fluorine substituents on the indole ring, which may influence its biological activity. The molecular formula is C11H7BrF3NC_{11}H_{7}BrF_{3}N with a molar mass of approximately 306.07 g/mol.

PropertyValue
Molecular FormulaC₁₁H₇BrF₃N
Molar Mass306.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Indole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of various signaling pathways.

Pharmacological Effects

  • Anticancer Activity : Some studies have suggested that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines.
  • Antimicrobial Activity : Research indicates that certain indole derivatives possess antimicrobial properties. The presence of halogen atoms (bromine and fluorine) may enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes.
  • Anti-inflammatory Effects : Indoles are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The study concluded that these compounds could serve as potential lead candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing bromine and fluorine showed enhanced antibacterial activity compared to their non-halogenated counterparts.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-6-fluoro-3-indolyl)-2,2,2-trifluoroethanone?

  • Methodological Answer : The synthesis of trifluoroethanone-substituted indoles typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts like Pd(PPh₃)₄) can attach aryl/heteroaryl groups to brominated indole precursors. demonstrates the coupling of 1-(4-bromophenyl)-2,2,2-trifluoroethanone with boronic acids in 1,4-dioxane/water (9:1 v/v) at 100°C, achieving full conversion . For the target compound, a bromo-fluoro-indole precursor could be reacted with a trifluoroacetyl group via nucleophilic substitution or Friedel-Crafts acylation. Solvent optimization (e.g., 10% 1,4-dioxane) is critical for solubility and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹⁹F-NMR to confirm substitution patterns and detect hydrated forms (geminal diols, as noted in ). LC-MS or HPLC (with UV detection at ~254 nm) quantifies purity, while X-ray crystallography resolves stereochemistry. For fluorinated compounds, ¹⁹F-NMR chemical shifts (δ -60 to -80 ppm for CF₃ groups) are diagnostic. highlights melting point (95–97°C) and density (1.474 g/cm³) as key physical properties for validation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the ketone and increasing electrophilicity. This enhances reactivity in nucleophilic additions (e.g., enzyme-mediated reductions). Computational studies (e.g., QM/MM in ) show that -CF₃ stabilizes transition states in enzyme-inhibitor complexes by forming hydrophobic interactions and altering charge distribution . Spectroscopic studies (e.g., IR/Raman) can track carbonyl stretching frequencies (shifts to ~1,700 cm⁻¹ due to -CF₃ electron withdrawal) .

Q. What strategies optimize enzymatic reduction of the ketone group to chiral alcohols?

  • Methodological Answer : Alcohol dehydrogenases (ADHs) like Ras-ADH or engineered evo-1.1.200 () achieve enantioselective reductions. Key parameters:
  • Substrate concentration : ≤20 mM to avoid solubility issues.
  • Enzyme loading : 5–10% w/w for high conversion (e.g., 99% in 50 h for ortho-substituted analogs).
  • Solvent system : 10% 1,4-dioxane improves substrate solubility without denaturing enzymes .
    Monitoring via chiral HPLC or SERS (as in for pH/CO₃²⁻ effects) ensures stereochemical control .

Q. How can computational modeling predict binding interactions with biological targets (e.g., acetylcholinesterase)?

  • Methodological Answer : Molecular Dynamics (MD) and QM/MM simulations ( ) model the compound’s interaction with enzymes. For acetylcholinesterase, the trifluoroethanone moiety mimics the transition state of acetylcholine hydrolysis. Simulations reveal that -CF₃ forms π-π stacking with aromatic residues (Trp86) and hydrogen bonds with catalytic triads (Ser203-His447-Glu334). Free-energy perturbation calculations quantify binding affinity changes upon fluorination .

Q. What are the challenges in resolving contradictions in reaction yields for halogenated analogs?

  • Methodological Answer : Discrepancies arise from steric/electronic effects of substituents. For example, shows ortho-bromo substituents reduce reaction rates (59% yield vs. 99% for para-substituted analogs). To address this:
  • Use DoE (Design of Experiments) to optimize temperature (90–100°C), catalyst loading (5 mol% Pd), and solvent polarity.
  • In situ NMR tracks intermediates (e.g., hydrated forms) that may stall reactions .
  • Compare with ’s hydroformylation yields (30% for 4-Cl analogs) to identify substituent-specific bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.